molecular formula C7H10N2O B3174709 2-(2-Aminopyridin-3-yl)ethanol CAS No. 954240-84-7

2-(2-Aminopyridin-3-yl)ethanol

Cat. No.: B3174709
CAS No.: 954240-84-7
M. Wt: 138.17 g/mol
InChI Key: WXLBHOMNJPKFIF-UHFFFAOYSA-N
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Description

2-(2-Aminopyridin-3-yl)ethanol is an organic compound with the molecular formula C7H10N2O It consists of a pyridine ring substituted with an amino group at the 2-position and an ethanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopyridin-3-yl)ethanol typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by reduction. One common method is the reductive amination of 2-aminopyridine with acetaldehyde, using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopyridin-3-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Aminopyridin-3-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminopyridin-3-yl)ethanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The ethanol group can enhance the compound’s solubility and bioavailability, while the amino group can participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminopyridin-3-yl)ethanol is unique due to the presence of both an amino group and an ethanol group, which confer specific reactivity and solubility properties. These features make it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

2-(2-aminopyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-7-6(3-5-10)2-1-4-9-7/h1-2,4,10H,3,5H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLBHOMNJPKFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695848
Record name 2-(2-Aminopyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954240-84-7
Record name 2-(2-Aminopyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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